Phenyl 4-(acetyloxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester along with acetic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol, phenyl 4-hydroxybenzoate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
- Hydrolysis yields 4-hydroxybenzoic acid and acetic acid.
- Reduction produces phenyl 4-hydroxybenzoate.
- Substitution reactions result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl 4-(acetyloxy)benzoate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of phenyl 4-(acetyloxy)benzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of active metabolites. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Phenyl 4-(acetyloxy)benzoate can be compared with other ester compounds such as:
Phenyl benzoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Methyl 4-(acetyloxy)benzoate: Similar structure but with a methyl group instead of a phenyl group, affecting its physical and chemical properties.
Ethyl 4-(acetyloxy)benzoate: Another ester variant with an ethyl group, used in different industrial applications.
The uniqueness of this compound lies in its specific ester linkage and aromatic substitution pattern, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
24262-65-5 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
phenyl 4-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-11(16)18-14-9-7-12(8-10-14)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
CZEPEQHOBBKCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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